REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][CH:13]=[CH2:14])[CH:6]=[C:7]2O[CH2:10][O:9][C:8]=12.COC1C=C(CC=C)C(OC)=C2OCOC=12.CC(C)=CCC/C(/C)=C/COC1C2C=COC=2C=C2C=1C=CC(O2)=O.COC1C=CC(C2OC3C(OC)=C(OC)C(OC)=C(OC)C=3C(=O)C=2)=CC=1.CC1CCC([C@@](O)(CCC=C(C)C)C)CC=1>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][CH:13]=[CH2:14])=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C2C1OCO2)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C2=CC(=O)C3=C(C(=C(C(=C3OC)OC)OC)OC)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O
|
Name
|
cucurbitacin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Juvocimene was synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=CC1OC)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |